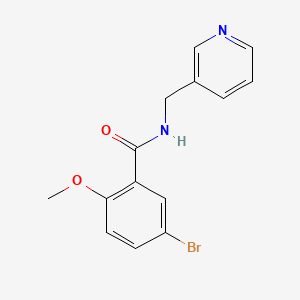![molecular formula C19H21NO3S B5819557 ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B5819557.png)
ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is a member of the family of benzoates, which are widely used in the pharmaceutical industry as intermediates for the synthesis of various drugs.
作用机制
The mechanism of action of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate is not fully understood. However, studies have suggested that it may exert its antitumor and anticancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Additionally, it may modulate the immune system and enhance the activity of natural killer cells, which play a crucial role in the body's defense against cancer.
Biochemical and Physiological Effects:
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in tumor growth and metastasis, including matrix metalloproteinases and urokinase-type plasminogen activator. Additionally, it has been shown to modulate the expression of various cytokines and chemokines, which play a crucial role in the regulation of the immune system and inflammation.
实验室实验的优点和局限性
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has several advantages and limitations for lab experiments. One of the main advantages is its potent antitumor and anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, it exhibits potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate. One area of research could focus on the development of new synthetic methods for the production of this compound, with the aim of improving its yield and purity. Additionally, further studies could investigate the mechanism of action of this compound, with the aim of identifying new molecular targets for cancer therapy. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the aim of developing new cancer and anti-inflammatory therapies.
合成方法
The synthesis of ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate involves the reaction of 2-methylbenzyl mercaptan with ethyl 4-chloroacetoacetate in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained by esterification of the resulting carboxylic acid with ethanol.
科学研究应用
Ethyl 4-({[(2-methylbenzyl)thio]acetyl}amino)benzoate has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit significant antitumor and anticancer activity, making it a promising candidate for the development of new cancer therapies. Additionally, this compound has been shown to possess potent anti-inflammatory and analgesic properties, suggesting its potential use in the treatment of various inflammatory diseases.
属性
IUPAC Name |
ethyl 4-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)15-8-10-17(11-9-15)20-18(21)13-24-12-16-7-5-4-6-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHFIPQEIJJDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-benzyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5819484.png)


![N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B5819509.png)





![N-(4-methoxybenzyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5819549.png)

![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)
